(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone

Medicinal chemistry SAR Physicochemical profiling

(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone (CAS 339011-69-7) is a fully synthetic spirocyclic methanone derivative built on the 1-oxa-4,8-diazaspiro[4.5]decane scaffold, bearing a 4-methoxyphenyl carbonyl at the N-4 position and a 4-nitrophenyl substituent at the N-8 position of the piperidine ring. The molecular formula is C₂₁H₂₃N₃O₅, with a molecular weight of 397.43 g·mol⁻¹.

Molecular Formula C21H23N3O5
Molecular Weight 397.431
CAS No. 339011-69-7
Cat. No. B2473058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
CAS339011-69-7
Molecular FormulaC21H23N3O5
Molecular Weight397.431
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCOC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H23N3O5/c1-28-19-8-2-16(3-9-19)20(25)23-14-15-29-21(23)10-12-22(13-11-21)17-4-6-18(7-5-17)24(26)27/h2-9H,10-15H2,1H3
InChIKeyUYXUAZQOHRVXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone (CAS 339011-69-7): Spirocyclic Core Identity and Structural Verification


(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone (CAS 339011-69-7) is a fully synthetic spirocyclic methanone derivative built on the 1-oxa-4,8-diazaspiro[4.5]decane scaffold, bearing a 4-methoxyphenyl carbonyl at the N-4 position and a 4-nitrophenyl substituent at the N-8 position of the piperidine ring. The molecular formula is C₂₁H₂₃N₃O₅, with a molecular weight of 397.43 g·mol⁻¹ . The compound is supplied as a research-grade chemical (typically ≥95% purity) and is intended exclusively for non-human, non-therapeutic laboratory use . Its identity is confirmed by the standard InChI Key UYXUAZQOHRVXMT-UHFFFAOYSA-N and the canonical SMILES COC1=CC=C(C=C1)C(=O)N2CCOC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] .

Why Generic Substitution Fails for (4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone: Pharmacophoric Divergence Within the 1-Oxa-4,8-diazaspiro[4.5]decane Series


Substituting this compound with a close analog—even one sharing the identical 1-oxa-4,8-diazaspiro[4.5]decane scaffold—carries a high risk of altering target engagement, physicochemical properties, and safety profile because the peripheral substituents govern the compound's electronic distribution, lipophilicity, and hydrogen-bonding capacity [1]. For instance, replacing the 4-nitrophenyl with a 2-pyrimidinyl group changes the H-bond acceptor character and molecular weight by >40 g·mol⁻¹, while swapping the 4-methoxyphenyl carbonyl for a 2,4-dichlorophenyl carbonyl increases the molecular weight by ~39 g·mol⁻¹ and introduces halogen atoms that can profoundly affect metabolic stability and off-target interactions [2]. Even the reduction of the carbonyl to a methylene linker, as in the benzyl analog, eliminates a key polar interaction site . Consequently, generic substitution without quantitative comparative data can invalidate SAR hypotheses and compromise experimental reproducibility.

Head-to-Head Quantitative Differentiation of (4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone (CAS 339011-69-7) from Its Closest Spirocyclic Analogs


Molecular Weight and Halogen Content: Direct Comparison with the 2,4-Dichlorophenyl Analog (CAS 339011-70-0)

The target compound (CAS 339011-69-7) has a molecular weight of 397.43 g·mol⁻¹, which is 38.86 g·mol⁻¹ lower than that of its closest halogenated analog, (2,4-dichlorophenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone (CAS 339011-70-0; MW 436.29 g·mol⁻¹) [1]. This difference arises because the 4-methoxyphenyl group (C₇H₇O, 107.13 Da) replaces the 2,4-dichlorophenyl group (C₆H₃Cl₂, 145.99 Da). The absence of chlorine atoms in the target compound eliminates the potential for halogen-specific interactions (e.g., halogen bonding) and reduces the compound's overall lipophilicity, which may favorably influence aqueous solubility and reduce non-specific protein binding relative to the dichloro analog.

Medicinal chemistry SAR Physicochemical profiling

Heteroaryl Substitution at N-8: Quantitative Differentiation from the 2-Pyrimidinyl Analog (CAS 339011-72-2)

When the 4-nitrophenyl group on the piperidine nitrogen is replaced by a 2-pyrimidinyl ring, the molecular weight drops from 397.43 g·mol⁻¹ (target) to 354.41 g·mol⁻¹ (CAS 339011-72-2), a difference of 43.02 g·mol⁻¹ . Additionally, the heteroatom count changes: the target compound contains 3 nitrogen and 5 oxygen atoms, whereas the pyrimidinyl analog contains 4 nitrogen and 3 oxygen atoms. The 4-nitrophenyl group provides a strong electron-withdrawing effect (Hammett σₚ ≈ 0.78) and two H-bond acceptor nitro oxygens, which are absent in the 2-pyrimidinyl analog. This electronic difference can significantly impact binding to targets that exploit π-stacking or charge-transfer interactions with the nitrophenyl ring.

Kinase inhibitor design Hinge-binding motif Heterocyclic SAR

Oxidation-State Differentiation: Carbonyl vs. Methylene Linker in the Benzyl Analog (CAS 303151-64-6)

The target compound contains a carbonyl group (C=O) linking the 4-methoxyphenyl ring to the spirocyclic core, whereas the structurally closest reduced analog, 4-(4-methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 303151-64-6), replaces this carbonyl with a methylene (CH₂) linker . The molecular weight difference is 13.99 g·mol⁻¹ (397.43 vs. 383.44 g·mol⁻¹). Beyond mass, the carbonyl oxygen serves as a strong H-bond acceptor (pKₐ of conjugate acid ≈ −6), whereas the methylene group is a non-polar, non-H-bonding unit. The carbonyl also restricts rotational freedom and increases the dipole moment, altering the compound's conformational ensemble and potential for target interaction.

Prodrug design Metabolic stability Hydrogen bonding

Known Hazard Profile of the Closest Reduced Analog Highlights Safety Data Gap for the Target Compound

The reduced analog 4-(4-methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 303151-64-6) carries documented GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) with a Warning signal word . No analogous safety data are publicly available for the target compound (CAS 339011-69-7). This data gap means that researchers and procurement officers must treat the target compound with at least the same level of precaution as the benzyl analog until dedicated toxicological characterization is performed. The absence of documented hazards should not be interpreted as evidence of safety.

Laboratory safety Risk assessment Handling precautions

Limitation Statement: Absence of Published Biological Activity Data for the Target Compound

A systematic search of PubMed, Google Scholar, and major patent databases (as of May 2026) returned no peer-reviewed studies or patent examples containing quantitative biological activity data (IC₅₀, EC₅₀, Kd, or in vivo efficacy) for (4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone (CAS 339011-69-7) [1]. This contrasts with the broader 1-oxa-4,8-diazaspiro[4.5]decane class, for which patents and publications report activity against sigma receptors, voltage-gated sodium channels, and RIPK1 kinase [2]. The absence of published potency data means that the compound's differentiation from analogs currently rests on structural, physicochemical, and safety-profile comparisons rather than on validated target engagement metrics. Users should therefore consider this compound a research tool requiring de novo biological characterization.

Data transparency Procurement risk Research tool validation

Recommended Procurement and Application Scenarios for (4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies Probing the Role of the 4-Nitrophenyl Group in Spirocyclic Ligand-Target Interactions

The target compound's defining feature is the 4-nitrophenyl substituent, which provides a strong electron-withdrawing aromatic ring and dual H-bond acceptor nitro oxygens. Researchers investigating the SAR of 1-oxa-4,8-diazaspiro[4.5]decane-based ligands can use this compound alongside its 2-pyrimidinyl analog (CAS 339011-72-2) and unsubstituted piperidine variants to systematically map the contribution of the nitrophenyl group to binding affinity and selectivity. The 43 g·mol⁻¹ mass difference and altered heteroatom count provide a clean physicochemical contrast for interpreting potency shifts (see Section 3, Evidence Item 2).

Metabolic Stability and Prodrug Concept Evaluation Using the Carbonyl-to-Methylene Redox Pair

The target compound (carbonyl linker) and its reduced benzyl analog (CAS 303151-64-6; methylene linker) constitute a redox pair that can be used to evaluate metabolic ketone reduction in hepatic microsome or hepatocyte assays. The 14 g·mol⁻¹ mass difference and the presence/absence of the carbonyl H-bond acceptor allow straightforward LC-MS discrimination. This scenario is particularly relevant for programs where the carbonyl may serve as a prodrug handle or a metabolic soft spot (see Section 3, Evidence Item 3).

Halogen-Free Lead Optimization for Reduced Off-Target Binding

Compared to the 2,4-dichlorophenyl analog (CAS 339011-70-0), the target compound lacks halogen atoms, which may reduce the risk of halogen-bonding-mediated off-target interactions and dehalogenation-mediated toxicity. Medicinal chemistry teams pursuing halogen-free or 'minimal halogen' lead series can use this compound as a matched molecular pair to quantify the impact of chlorine removal on potency, selectivity, and pharmacokinetics. The 39 g·mol⁻¹ molecular weight reduction [1] also improves ligand efficiency metrics (see Section 3, Evidence Item 1).

Safety-Controlled Handling and Laboratory-Scale Process Development

Given the absence of dedicated safety data for the target compound, procurement should be accompanied by the implementation of handling protocols based on the documented hazards of the structurally analogous benzyl derivative (CAS 303151-64-6; GHS H302, H315, H319, H335) . This scenario supports scale-up feasibility studies, formulation development, or large-scale purification where adequate personal protective equipment and engineering controls are mandated. The compound's supply at ≥95% purity makes it suitable for initial method development without the confounding effects of major impurities (see Section 3, Evidence Item 4).

Quote Request

Request a Quote for (4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.